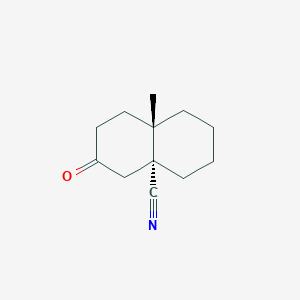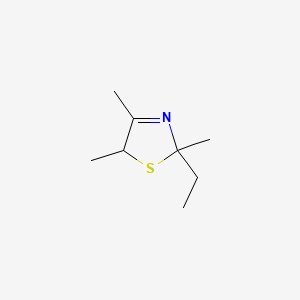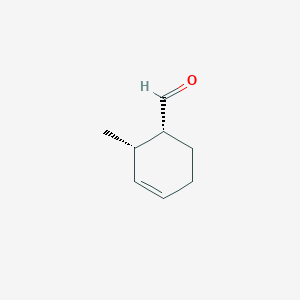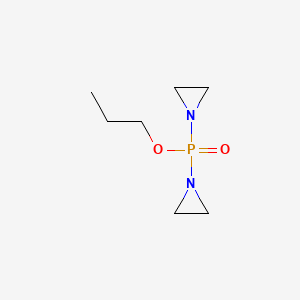
(4aR,8aS)-8a-Methyl-3-oxooctahydronaphthalene-4a(2H)-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4aR,8aS)-8a-Methyl-3-oxooctahydronaphthalene-4a(2H)-carbonitrile is an organic compound with a complex bicyclic structure It is characterized by the presence of a nitrile group and a ketone group within its octahydronaphthalene framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,8aS)-8a-Methyl-3-oxooctahydronaphthalene-4a(2H)-carbonitrile typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Cyclization: Formation of the bicyclic structure through intramolecular cyclization reactions.
Functional Group Introduction: Introduction of the nitrile and ketone groups through specific reagents and reaction conditions.
Purification: Purification of the final product using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Large-scale production might utilize continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(4aR,8aS)-8a-Methyl-3-oxooctahydronaphthalene-4a(2H)-carbonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of the ketone group to a carboxylic acid or other oxidized forms.
Reduction: Reduction of the nitrile group to an amine or the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions at the nitrile or ketone positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or esters.
Reduction: Formation of primary amines or secondary alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(4aR,8aS)-8a-Methyl-3-oxooctahydronaphthalene-4a(2H)-carbonitrile has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Material Science: Potential use in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of (4aR,8aS)-8a-Methyl-3-oxooctahydronaphthalene-4a(2H)-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrile and ketone groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2α,4aα8aα)-3,4,4a,5,6,8a-hexahydro-2,5,5,8a-tetramethyl-2H-1-benzopyran
- (4aR,8aS)-2H,4aH,6H,8aH-[1,3]oxazino[6,5-e][1,3]oxazine-2,6-dione
Uniqueness
(4aR,8aS)-8a-Methyl-3-oxooctahydronaphthalene-4a(2H)-carbonitrile is unique due to its specific combination of functional groups and its bicyclic structure
Eigenschaften
CAS-Nummer |
943-95-3 |
|---|---|
Molekularformel |
C12H17NO |
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
(4aR,8aS)-8a-methyl-6-oxo-2,3,4,5,7,8-hexahydro-1H-naphthalene-4a-carbonitrile |
InChI |
InChI=1S/C12H17NO/c1-11-5-2-3-6-12(11,9-13)8-10(14)4-7-11/h2-8H2,1H3/t11-,12-/m0/s1 |
InChI-Schlüssel |
VDTIJFRUZIAMNB-RYUDHWBXSA-N |
Isomerische SMILES |
C[C@@]12CCCC[C@]1(CC(=O)CC2)C#N |
Kanonische SMILES |
CC12CCCCC1(CC(=O)CC2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5H-Pyrimido[4,5-b][1,4]oxazine](/img/structure/B14752290.png)

![3a,5b-Dimethyl-3-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,5b,6,7,10a,10b-dodecahydrocyclopenta[a]fluorene-8,10-dione](/img/structure/B14752317.png)






![N-[1-(4-Aminophenyl)propan-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B14752356.png)


